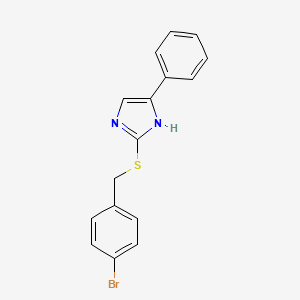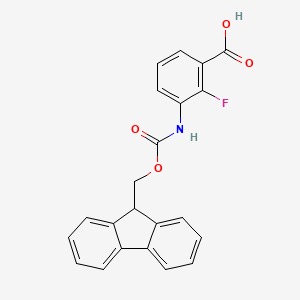
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid: is a synthetic organic compound that belongs to the class of fluorenylmethoxycarbonyl (Fmoc) protected amino acids. This compound is widely used in peptide synthesis due to its stability and ease of removal under mild conditions. The presence of the fluorine atom in the benzoic acid moiety adds unique properties to the compound, making it valuable in various scientific research applications.
Biochemical Analysis
Biochemical Properties
The compound 3-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzoic acid is an alanine derivative . Alanine is a non-essential amino acid that plays a key role in the glucose-alanine cycle between tissues and the liver. In amino acid metabolism, alanine is transaminated to pyruvate, which is a key intermediate in the metabolic pathway .
Cellular Effects
As an alanine derivative, it may influence cellular processes related to amino acid metabolism .
Molecular Mechanism
The Fmoc group is a common protecting group used in peptide synthesis , suggesting that this compound may interact with biomolecules involved in peptide formation.
Temporal Effects in Laboratory Settings
The compound is reported to be stable at room temperature, with a long shelf-life
Metabolic Pathways
As an alanine derivative, 3-({[(9h-fluoren-9-yl)methoxy]carbonyl}amino)-2-fluorobenzoic acid may be involved in amino acid metabolism pathways
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid typically involves the following steps:
Protection of the Amino Group: The amino group of the starting material is protected using the fluorenylmethoxycarbonyl (Fmoc) group. This is achieved by reacting the amino compound with Fmoc chloride in the presence of a base such as sodium carbonate.
Introduction of the Fluorine Atom: The fluorine atom is introduced into the benzoic acid moiety through electrophilic aromatic substitution. This can be done using a fluorinating agent such as N-fluorobenzenesulfonimide (NFSI) in the presence of a catalyst like silver triflate.
Coupling Reaction: The protected amino acid is then coupled with the fluorinated benzoic acid derivative using a coupling reagent such as N,N’-diisopropylcarbodiimide (DIC) and 1-hydroxybenzotriazole (HOBt).
Industrial Production Methods: Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity. The use of automated peptide synthesizers and continuous flow reactors can enhance the efficiency of the production process.
Chemical Reactions Analysis
Types of Reactions:
Oxidation: The compound can undergo oxidation reactions, particularly at the fluorine-substituted benzoic acid moiety. Common oxidizing agents include potassium permanganate and chromium trioxide.
Reduction: Reduction reactions can be performed on the carbonyl group of the Fmoc protecting group. Sodium borohydride and lithium aluminum hydride are commonly used reducing agents.
Substitution: The fluorine atom in the benzoic acid moiety can be substituted with other nucleophiles such as amines or thiols. This reaction is typically carried out in the presence of a base like potassium carbonate.
Common Reagents and Conditions:
Oxidation: Potassium permanganate in aqueous solution, chromium trioxide in acetic acid.
Reduction: Sodium borohydride in methanol, lithium aluminum hydride in tetrahydrofuran.
Substitution: Potassium carbonate in dimethylformamide (DMF), amines or thiols as nucleophiles.
Major Products:
Oxidation: Formation of carboxylic acids or ketones.
Reduction: Formation of alcohols or amines.
Substitution: Formation of substituted benzoic acid derivatives.
Scientific Research Applications
Chemistry:
Peptide Synthesis: The compound is widely used in solid-phase peptide synthesis (SPPS) as a protecting group for amino acids. Its stability and ease of removal make it ideal for synthesizing complex peptides.
Organic Synthesis: It serves as a building block in the synthesis of various organic molecules, including pharmaceuticals and agrochemicals.
Biology:
Protein Engineering: The compound is used in the synthesis of modified peptides and proteins for studying protein structure and function.
Enzyme Inhibition: It is employed in the design of enzyme inhibitors for research in enzymology and drug discovery.
Medicine:
Drug Development: The compound is used in the synthesis of peptide-based drugs and prodrugs. Its unique properties enhance the stability and bioavailability of therapeutic peptides.
Diagnostic Imaging: Fluorine-containing derivatives of the compound are used in positron emission tomography (PET) imaging for diagnosing various diseases.
Industry:
Material Science: The compound is used in the development of advanced materials, including polymers and nanomaterials, due to its unique chemical properties.
Catalysis: It serves as a ligand in catalytic reactions, enhancing the efficiency and selectivity of various industrial processes.
Mechanism of Action
The mechanism of action of 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid primarily involves its role as a protecting group in peptide synthesis. The Fmoc group protects the amino group of amino acids during the synthesis process, preventing unwanted side reactions. The Fmoc group can be selectively removed under mild basic conditions, typically using piperidine in DMF, to reveal the free amino group for further coupling reactions.
Molecular Targets and Pathways:
Peptide Synthesis: The compound targets the amino group of amino acids, forming a stable carbamate linkage that can be cleaved under basic conditions.
Enzyme Inhibition: In enzyme inhibition studies, the compound interacts with the active site of enzymes, blocking substrate binding and catalytic activity.
Comparison with Similar Compounds
- 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-3-phenylpropanoic acid
- 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-4-methylbenzoic acid
- 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-chlorobenzoic acid
Comparison:
- Uniqueness: The presence of the fluorine atom in 3-(9H-Fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid imparts unique electronic properties, enhancing its reactivity and stability compared to similar compounds.
- Reactivity: The fluorine atom increases the compound’s electrophilicity, making it more reactive in substitution reactions.
- Stability: The Fmoc protecting group provides stability during peptide synthesis, and its removal under mild conditions is advantageous compared to other protecting groups.
This detailed article provides a comprehensive overview of this compound, covering its synthesis, chemical reactions, applications, mechanism of action, and comparison with similar compounds
Properties
IUPAC Name |
3-(9H-fluoren-9-ylmethoxycarbonylamino)-2-fluorobenzoic acid |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C22H16FNO4/c23-20-17(21(25)26)10-5-11-19(20)24-22(27)28-12-18-15-8-3-1-6-13(15)14-7-2-4-9-16(14)18/h1-11,18H,12H2,(H,24,27)(H,25,26) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AEVIHEHFBRTKJY-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C2C(=C1)C(C3=CC=CC=C32)COC(=O)NC4=CC=CC(=C4F)C(=O)O |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C22H16FNO4 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
377.4 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
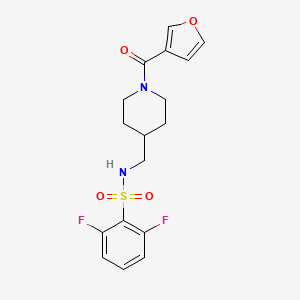
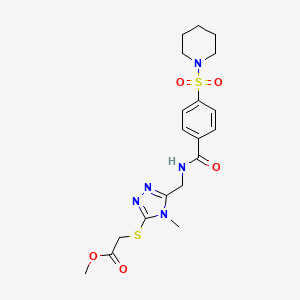

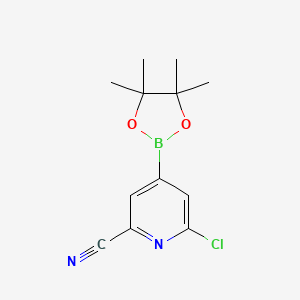
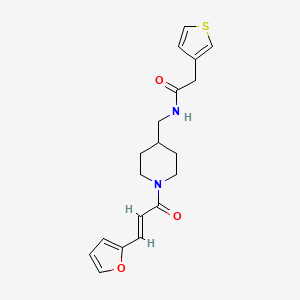
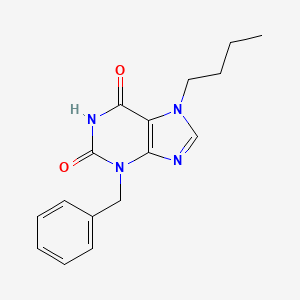
![1-{[7-(4-chlorophenyl)-5-phenyl-7H-pyrrolo[2,3-d]pyrimidin-4-yl]amino}propan-2-ol](/img/structure/B2772272.png)
![6-ethoxy-N-[(2-methoxyphenyl)methyl]pyrimidine-4-carboxamide](/img/structure/B2772276.png)
![1-(methylsulfonyl)-N-(2-(4-oxothieno[2,3-d]pyrimidin-3(4H)-yl)ethyl)piperidine-4-carboxamide](/img/structure/B2772277.png)
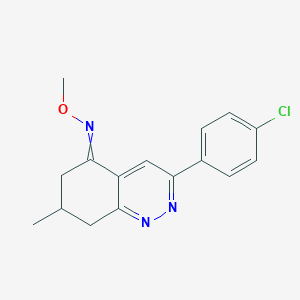

![5H,6H,8H-pyrano[3,4-b]pyridin-2-amine](/img/structure/B2772283.png)
![N-(1-(tert-butyl)-4-oxo-1H-pyrazolo[3,4-d]pyrimidin-5(4H)-yl)-2-propylpentanamide](/img/structure/B2772285.png)
